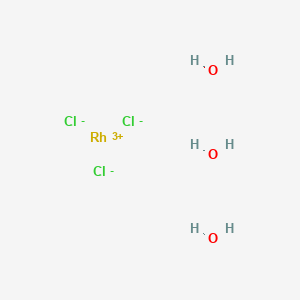

Rhodium chloride, trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

rhodium(3+);trichloride;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLYVJBCMQFRCB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Cl-].[Cl-].[Cl-].[Rh+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6O3Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929110 | |

| Record name | Rhodium(3+) chloride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13876-89-6, 13569-65-8 | |

| Record name | Triaquatrichlororhodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium chloride, trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium, triaquatrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013876896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium(3+) chloride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Rhodium(III) Chloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a pivotal inorganic compound and a primary starting material in rhodium chemistry. Its significance extends across various fields, including homogeneous and heterogeneous catalysis, organic synthesis, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of rhodium(III) chloride trihydrate. It is designed to be an essential resource for researchers, scientists, and professionals in drug development who utilize or investigate this versatile rhodium salt. The guide summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and employs visualizations to elucidate its structural and behavioral complexities.

Chemical and Physical Properties

Rhodium(III) chloride trihydrate is a deliquescent, dark red-brown crystalline powder.[1][2] Its properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | RhCl₃·3H₂O | [3][4] |

| Molecular Weight | 263.31 g/mol | [3][4] |

| Appearance | Red-brown to dark brown crystalline powder | [1][5] |

| Melting Point | 100 °C (decomposes) | [1][5][6] |

| CAS Number | 20765-98-4 | [1][7] |

Table 2: Solubility and Stability

| Property | Details | Reference(s) |

| Solubility | Soluble in water, alcohol, hydrochloric acid, and alkali solutions. Insoluble in ether and aqua regia. | [1][2][5][8] |

| Stability | Hygroscopic. Loses crystal water upon strong heating to become insoluble, eventually decomposing into rhodium and chlorine. | [1][2] |

Structure and Speciation

The precise solid-state crystal structure of rhodium(III) chloride trihydrate has not been definitively elucidated by X-ray crystallography.[9] However, it is widely accepted that the rhodium center adopts an octahedral coordination geometry, a common configuration for Rh(III) complexes.[9]

In aqueous solutions, rhodium(III) chloride trihydrate does not exist as a single species but rather as an equilibrium mixture of various aquo and chloro-aquo complexes.[9] The composition of this mixture is dependent on factors such as concentration and the presence of chloride ions.[9] The primary species identified in solution include:

-

[Rh(H₂O)₆]³⁺

-

[RhCl(H₂O)₅]²⁺

-

cis-[RhCl₂(H₂O)₄]⁺

-

trans-[RhCl₂(H₂O)₄]⁺

-

fac-[RhCl₃(H₂O)₃]

-

mer-[RhCl₃(H₂O)₃]

The varying proportions of these species account for the color changes observed in aqueous solutions of rhodium chloride, which can range from yellow to a raspberry-red.[9]

Diagram 1: Speciation of Rhodium(III) Chloride in Aqueous Solution

Caption: Equilibrium of rhodium(III) aquo-chloro species.

Table 3: Representative Bond Lengths in Rh(III) Complexes

While exact bond lengths for RhCl₃·3H₂O are not available, the following table provides typical bond lengths for Rh-Cl and Rh-O in octahedral Rh(III) complexes, derived from crystallographic data of related compounds.

| Bond | Typical Length (Å) |

| Rh - Cl | 2.30 - 2.35 |

| Rh - O (from H₂O) | 2.00 - 2.10 |

Experimental Protocols

The characterization of rhodium(III) chloride trihydrate and its derivatives relies on a suite of analytical techniques. Below are generalized experimental protocols for key characterization methods.

Synthesis of Rhodium(III) Chloride Trihydrate

A common laboratory-scale synthesis involves the reaction of hydrated rhodium(III) oxide with hydrochloric acid.[2]

-

Reaction Setup: Suspend hydrated rhodium(III) oxide (Rh₂O₃·nH₂O) in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise to the suspension while stirring. The mixture should be gently heated to facilitate the dissolution of the oxide and the formation of the soluble rhodium chloride species.

-

Evaporation: Once a clear, deep red solution is obtained, carefully evaporate the solvent under reduced pressure using a rotary evaporator. Overheating should be avoided to prevent the formation of insoluble anhydrous RhCl₃.

-

Crystallization: Continue the evaporation until a viscous solution or a solid residue is obtained. Allow the product to cool and crystallize.

-

Isolation and Drying: Collect the dark red crystals by filtration and wash with a small amount of cold ethanol (B145695) or diethyl ether. Dry the product in a desiccator over a suitable drying agent.

X-ray Crystallography

Although a definitive crystal structure for the trihydrate is elusive, X-ray crystallography is the primary method for determining the three-dimensional structure of its various complex derivatives.

-

Crystal Growth: Grow single crystals of a rhodium complex suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion techniques.

-

Data Collection: Mount a selected crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Spectroscopic Characterization

¹⁰³Rh NMR is a powerful tool for studying the speciation of rhodium complexes in solution.

-

Sample Preparation: Prepare a solution of the rhodium compound in a suitable deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Data Acquisition: Acquire the ¹⁰³Rh NMR spectrum on a high-field NMR spectrometer. Due to the low gyromagnetic ratio and long relaxation times of the ¹⁰³Rh nucleus, a large number of scans may be required.

-

Data Analysis: The chemical shifts and coupling constants in the spectrum provide information about the coordination environment of the rhodium center and the identity of the species present in solution.

UV-Vis spectroscopy is used to monitor reactions and study the electronic properties of rhodium complexes.

-

Sample Preparation: Prepare a dilute solution of the rhodium complex in a suitable solvent.

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.

-

Data Analysis: The positions and intensities of the absorption bands are characteristic of the electronic transitions within the complex and can be used for identification and quantification.

Diagram 2: General Workflow for Characterization

References

- 1. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Rhodium(III) chloride [dlab.epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. directivepublications.org [directivepublications.org]

- 9. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Physical Properties of Rhodium(III) Chloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Rhodium(III) chloride trihydrate (RhCl₃·3H₂O). The information presented is intended to support research, development, and quality control activities involving this compound.

Summary of Physical Properties

Rhodium(III) chloride trihydrate is a hydrated inorganic compound that serves as a common precursor for the synthesis of other rhodium compounds, particularly catalysts.[1] Its physical characteristics are crucial for its handling, storage, and application in various chemical processes. A summary of its key physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | RhCl₃·3H₂O |

| Molecular Weight | 263.31 g/mol [2] |

| Appearance | Dark red to red-brown crystalline powder[3] |

| Melting Point | 100 °C (decomposes)[3] |

| Boiling Point | Not applicable (decomposes) |

| Solubility | - Very soluble in water[3]- Soluble in alcohol, hydrochloric acid, and alkali solutions[3][4]- Insoluble in ether[3] |

| Density | Not experimentally determined in readily available literature. The anhydrous form has a density of 5.38 g/cm³.[1][5] |

| Stability | Hygroscopic; stable under normal conditions but loses water of hydration upon heating.[5][6] |

| Crystal Structure | The precise crystal structure of the trihydrate has not been elucidated crystallographically.[1] |

Detailed Physical Characteristics

Appearance and Odor

Rhodium(III) chloride trihydrate typically presents as a dark red or red-brown crystalline solid.[5][3] It is odorless.

Melting and Boiling Behavior

Rhodium(III) chloride trihydrate does not have a true melting point. Upon heating to 100 °C, it begins to lose its water of hydration, a process known as decomposition.[3] A boiling point is not applicable for this compound as it decomposes before it can vaporize.

Solubility Profile

The trihydrate form of rhodium(III) chloride is notable for its high solubility in water, forming reddish solutions.[3][7] The chemistry of these aqueous solutions is complex, containing various aquated species such as [RhCl₃(H₂O)₃], [RhCl₂(H₂O)₄]⁺, and [RhCl(H₂O)₅]²⁺.[7] It is also soluble in alcohols, hydrochloric acid, and alkali solutions, but insoluble in non-polar solvents like ether.[3][4]

Density

Stability and Storage

Rhodium(III) chloride trihydrate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Therefore, it should be stored in a tightly sealed container in a cool, dry place. It is stable under standard ambient conditions.

Crystal Structure

A key point of technical interest is that the exact crystal structure of Rhodium(III) chloride trihydrate has not been fully determined by X-ray crystallography.[1] While the anhydrous form has a known monoclinic crystal structure, the arrangement of the water molecules and chloride ions around the rhodium center in the hydrated form remains unelucidated.[1]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of Rhodium(III) chloride trihydrate.

Determination of Decomposition Temperature

Method: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which Rhodium(III) chloride trihydrate loses its water of hydration.

Procedure:

-

Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of Rhodium(III) chloride trihydrate into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of the mass loss step corresponds to the beginning of dehydration. The temperature at which the mass stabilizes corresponds to the completion of the dehydration to the anhydrous salt.

Determination of Solubility

Method: Gravimetric Method

Objective: To determine the solubility of Rhodium(III) chloride trihydrate in water at a specific temperature.

Procedure:

-

Prepare a saturated solution of Rhodium(III) chloride trihydrate by adding an excess of the solid to a known volume of deionized water in a sealed container.

-

Agitate the solution at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Carefully filter the solution to remove any undissolved solid.

-

Accurately weigh a known volume of the clear, saturated filtrate.

-

Evaporate the solvent from the weighed filtrate in a pre-weighed evaporating dish by gentle heating.

-

Once all the solvent has been removed, weigh the evaporating dish containing the dry residue.

-

The mass of the dissolved solid can be determined by subtracting the mass of the empty evaporating dish.

-

Calculate the solubility in terms of grams of solute per 100 mL of solvent.

Determination of Density

Method: Gas Pycnometry

Objective: To determine the true density of the crystalline solid.

Procedure:

-

Calibrate the gas pycnometer using a standard of known volume.

-

Accurately weigh a sample of Rhodium(III) chloride trihydrate.

-

Place the sample in the pycnometer's sample chamber.

-

The instrument will then introduce an inert gas (e.g., helium) into the chamber and measure the pressure change to determine the volume of the solid, excluding any pore space.

-

The density is calculated by dividing the mass of the sample by the measured volume.

Visualization of Chemical Relationships

The following diagram illustrates the relationship between the anhydrous and trihydrated forms of Rhodium(III) chloride and its speciation in aqueous solution.

Caption: Chemical forms of Rhodium(III) chloride.

References

- 1. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Rhodium (III) chloride trihydrate | Cl3H6O3Rh | CID 159681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]

- 4. Rhodium (III) Chloride | Rhodium(III) Chloride Hydrate | RhCl3 · XH2O - Ereztech [ereztech.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Rhodium(III) Chloride CAS#: 10049-07-7 [m.chemicalbook.com]

- 7. Rhodium(III)_chloride [chemeurope.com]

Synthesis and Preparation of High-Purity Rhodium(III) Chloride Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and purification of high-purity rhodium(III) chloride trihydrate (RhCl₃·3H₂O). This compound is a critical precursor for the synthesis of various rhodium-based catalysts and active pharmaceutical ingredients. This document outlines detailed experimental protocols, presents quantitative data for process optimization, and illustrates key workflows for producing rhodium(III) chloride trihydrate of high purity, suitable for demanding applications in research and drug development.

Introduction

Rhodium(III) chloride trihydrate is the most common starting material in rhodium chemistry.[1] It is a red-brown crystalline solid that is soluble in water and alcohols. The quality of this precursor is paramount, as impurities can significantly impact the efficacy and safety of the final products. This guide details established methods for its synthesis and purification to meet the stringent requirements of the pharmaceutical and fine chemical industries.

Synthesis Methodologies

Several methods have been developed for the synthesis of rhodium(III) chloride trihydrate, primarily starting from either rhodium metal (sponge or powder) or from rhodium-containing solutions.

From Rhodium Metal

This method involves the high-temperature reaction of rhodium metal with chlorine gas to form anhydrous rhodium(III) chloride, which is subsequently hydrated.

Experimental Protocol:

-

Setup: Place rhodium sponge (99.95% purity) in a quartz tube. Pack the outlet end of the tube with quartz wool.[2] The tube is then placed in a tube furnace. A chlorine gas source is connected to the inlet, and the outlet is connected to a trap to handle any unreacted chlorine.

-

Purging: Purge the system with an inert gas (e.g., argon) to remove air and moisture.

-

Chlorination: Heat the furnace to a temperature between 450°C and 600°C.[2] Introduce a steady flow of chlorine gas. The reaction is typically carried out for several hours. The completion of the reaction is indicated by the condensation of red RhCl₃ on the cooler parts of the quartz tube.[2]

-

Cooling: Once the reaction is complete, stop the heating and allow the furnace to cool to room temperature under a continuous flow of chlorine to prevent the formation of rhodium oxides.[2]

-

Hydration: The resulting anhydrous rhodium(III) chloride is a dark brown powder. This can be converted to the trihydrate by dissolving it in water and subsequent crystallization.

Logical Workflow for Direct Chlorination:

Caption: Workflow for the synthesis of RhCl₃·3H₂O via direct chlorination of rhodium sponge.

This method utilizes an alternating current to dissolve rhodium powder in hydrochloric acid, forming a solution from which the hydrated chloride can be crystallized.

Experimental Protocol:

-

Electrolytic Cell Setup: A U-shaped electrolytic cell made of an acid-resistant material is used. Non-metallic conductive electrodes are placed in the cell.[3]

-

Electrolyte and Reactant: The cell is filled with hydrochloric acid (5-12 mol/L) and high-purity rhodium powder. The weight ratio of hydrochloric acid to rhodium powder can range from 2:1 to 500:1.[3]

-

Electrolysis: An alternating current is applied to the electrodes. The voltage is typically in the range of 20-100 V, and the current is between 10-40 A. The temperature of the electrolyte is maintained between 80°C and 110°C.[3] The electrolysis is continued until the desired amount of rhodium powder has dissolved.

-

Filtration: The resulting solution of chlororhodic acid (H₃RhCl₆) is filtered to remove any unreacted rhodium powder.[3]

-

Concentration and Crystallization: The filtrate is concentrated by distillation to remove excess hydrochloric acid and water. The concentrated solution is then cooled to induce crystallization of rhodium(III) chloride hydrate. The crystallization temperature can be controlled between 100°C and 450°C to obtain hydrates with varying amounts of water of crystallization.[3]

Logical Workflow for Electrochemical Dissolution:

Caption: Workflow for the electrochemical synthesis of rhodium(III) chloride hydrate.

From Rhodium-Containing Solutions

This method involves the precipitation of hydrated rhodium(III) oxide from a rhodium-containing solution, followed by its dissolution in hydrochloric acid.

Experimental Protocol:

-

Precipitation of Hydrated Rhodium Oxide: A rhodium-containing acidic aqueous solution (0.5-2 wt% rhodium) is neutralized with an alkali (e.g., NaOH or KOH solution) to a pH between 4 and 10. This results in a cloudy solution of hydrated rhodium hydroxide (B78521) colloid.[4] The solution is allowed to stand at 20-90°C for 1-24 hours until a yellow precipitate of hydrated rhodium oxide forms.[4]

-

Filtration and Washing: The precipitate is separated by filtration under reduced pressure and washed with a polar solvent, such as a mixture of alcohol and water.[4]

-

Dissolution in HCl: The washed hydrated rhodium oxide is dissolved in hydrochloric acid (2-12 mol/L) to obtain a rhodium chloride solution.[4]

-

Purification and Crystallization: The resulting solution is purified by ion exchange chromatography (see section 3.1) to remove metallic impurities. The purified solution is then evaporated and concentrated at 100-180°C to yield high-purity hydrated rhodium trichloride (B1173362) crystals.[4]

Purification of Rhodium(III) Chloride Trihydrate

High-purity rhodium(III) chloride trihydrate is essential for many applications. The primary methods for purification are ion exchange chromatography and recrystallization.

Ion Exchange Chromatography

Ion exchange chromatography is a powerful technique for removing metallic impurities from rhodium chloride solutions.

Experimental Protocol:

-

Resin Selection: A hydrogen-type cation exchange resin is typically used to remove cationic impurities such as iron, nickel, and calcium.[4]

-

Column Preparation: The cation exchange resin is packed into a column and conditioned according to the manufacturer's instructions.

-

Loading and Elution: The crude rhodium chloride solution, with a pH adjusted to 0.1-4, is passed through the column.[4] The rhodium, present as an anionic chloro-complex (e.g., [RhCl₆]³⁻), passes through the column while cationic impurities are retained by the resin.

-

Collection and Concentration: The purified eluate containing the rhodium complex is collected. This solution is then concentrated by evaporation to crystallize the high-purity rhodium(III) chloride trihydrate.

Logical Workflow for Purification:

Caption: General workflow for the purification of rhodium(III) chloride trihydrate.

Recrystallization

Recrystallization is a final purification step to obtain highly pure crystals of rhodium(III) chloride trihydrate.

Experimental Protocol:

-

Solvent Selection: A suitable solvent is one in which rhodium(III) chloride trihydrate has high solubility at elevated temperatures and low solubility at lower temperatures. Concentrated hydrochloric acid is often used for this purpose as it also helps to suppress hydrolysis.[1]

-

Dissolution: The crude rhodium(III) chloride trihydrate is dissolved in a minimum amount of the hot solvent to form a saturated solution.

-

Cooling: The solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the rhodium salt decreases, leading to the formation of pure crystals.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis and purification of rhodium(III) chloride trihydrate.

Table 1: Reaction Parameters for Electrochemical Synthesis

| Parameter | Value | Reference |

| HCl Concentration | 5 - 12 mol/L | [3] |

| HCl to Rh Powder Ratio (w/w) | 2:1 to 500:1 | [3] |

| AC Voltage | 20 - 100 V | [3] |

| AC Current | 10 - 40 A | [3] |

| Electrolysis Temperature | 80 - 110 °C | [3] |

| Crystallization Temperature | 100 - 450 °C | [3] |

| Rhodium Powder Conversion | 35 - 95% | [5] |

| Rhodium Yield | > 99.99% | [3] |

Table 2: Purity and Yield Data for Synthesis from Hydrated Rhodium Oxide

| Parameter | Value | Reference |

| Initial Rhodium Concentration | 0.5 - 2 wt% | [4] |

| Neutralization pH | 4 - 10 | [4] |

| Aging Temperature | 20 - 90 °C | [4] |

| Aging Time | 1 - 24 hours | [4] |

| Final Product Purity | > 99.95% | [6] |

| Rhodium Recovery Rate | > 97% | [6] |

Characterization

The purity and identity of the synthesized rhodium(III) chloride trihydrate are confirmed using various analytical techniques:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): To determine the rhodium content and quantify trace metallic impurities.[7][8]

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the product.[9][10]

-

UV-Vis Spectroscopy: To characterize the rhodium chloro-aqua species in solution. The absorption spectra of rhodium chloride solutions are sensitive to the coordination environment of the rhodium ion.[11][12]

Safety Considerations

The synthesis of rhodium(III) chloride trihydrate involves hazardous materials and requires appropriate safety precautions.

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine must be conducted in a well-ventilated fume hood.[2]

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

High Temperatures: The direct chlorination method involves high temperatures, requiring the use of a properly shielded and controlled tube furnace.

This guide provides a detailed overview of the synthesis and purification of high-purity rhodium(III) chloride trihydrate. By following the outlined protocols and considering the provided quantitative data, researchers and professionals can produce material of sufficient quality for demanding applications in catalysis and pharmaceutical development.

References

- 1. Rhodium(III) chloride [dlab.epfl.ch]

- 2. goldrefiningforum.com [goldrefiningforum.com]

- 3. CN101100756B - Preparation method for rhodium trichloride - Google Patents [patents.google.com]

- 4. CN101941739A - Method for preparing high-purity hydrated rhodium trichloride - Google Patents [patents.google.com]

- 5. CN101503220A - Preparation of rhodium chloride - Google Patents [patents.google.com]

- 6. CN101177306A - Method for recovering rhodium chloride from waste rhodium catalyst - Google Patents [patents.google.com]

- 7. Quantification of rhodium in a series of inorganic and organometallic compounds using cobalt as internal standard [scielo.org.za]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Glycopyrronium Bromide

Disclaimer: The CAS number 20765-98-4 provided in the topic corresponds to Rhodium Trichloride Hydrate, a reddish-brown crystalline solid primarily used as a catalyst in chemical synthesis.[1][2][3][4] However, the requested content and intended audience strongly indicate an interest in the pharmaceutical compound Glycopyrronium Bromide. This guide will, therefore, focus on Glycopyrronium Bromide, which is associated with CAS numbers 596-51-0 and 51186-83-5.[5][6][7][8][9]

Introduction

Glycopyrronium bromide, also known as glycopyrrolate, is a synthetic quaternary ammonium (B1175870) anticholinergic agent.[10][11][12] Its peripheral effects are a consequence of its limited ability to cross the blood-brain barrier, leading to a reduction of central nervous system side effects.[10] It is utilized in various clinical applications, including the reduction of secretions during anesthesia, management of peptic ulcers, and as a bronchodilator for chronic obstructive pulmonary disease (COPD).[8][10][12] This document provides a comprehensive overview of the core physicochemical data of Glycopyrronium Bromide for researchers, scientists, and drug development professionals.

Physicochemical Data

The following tables summarize the key physicochemical properties of Glycopyrronium Bromide.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Name | 3-[ (Cyclopentylhydroxyphenylacetyl)oxy]-1,1-dimethylpyrrolidinium bromide | [13] |

| Molecular Formula | C₁₉H₂₈BrNO₃ | [5][6][8] |

| Molecular Weight | 398.33 g/mol | [5][6][8] |

| Appearance | White or almost white crystalline powder | [7] |

| Melting Point | 193-198 °C | [14] |

| pKa | As a quaternary ammonium salt, it is permanently ionized between pH 1 and 14. |

Table 2: Solubility and Partition Coefficient

| Property | Value | Reference |

| Water Solubility | Freely soluble (>100 mg/mL) | [7] |

| Ethanol (96%) Solubility | Soluble | [7] |

| Methylene (B1212753) Chloride Solubility | Very slightly soluble | [7] |

| Log D (Octanol/Water at 37°C) | -1.2 |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below.

Melting Point Determination

The melting point of Glycopyrronium Bromide can be determined using Differential Scanning Calorimetry (DSC).

-

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., Mettler Toledo DSC).

-

Procedure:

-

A sample of Glycopyrronium Bromide (typically 1-5 mg) is accurately weighed into an aluminum pan.

-

The pan is hermetically sealed.

-

The sample is heated at a constant rate (e.g., 10°C/min) from a starting temperature (e.g., 30°C) to a final temperature well above the expected melting point (e.g., 300°C).[15]

-

An inert atmosphere (e.g., nitrogen) is maintained during the analysis.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[15]

-

Solubility Determination

The equilibrium solubility of Glycopyrronium Bromide in various solvents can be determined using the shake-flask method.

-

Procedure:

-

An excess amount of Glycopyrronium Bromide is added to a known volume of the solvent (e.g., water, ethanol, methylene chloride) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of Glycopyrronium Bromide in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pKa Determination

As Glycopyrronium Bromide is a quaternary ammonium compound, it is permanently charged and does not have a pKa value in the typical sense for acidic or basic functional groups that can be protonated or deprotonated within the physiological pH range. Potentiometric titration can be used to confirm the absence of any titratable protons within the standard pH range.

-

Procedure:

-

A known concentration of Glycopyrronium Bromide is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

The resulting titration curve is analyzed. For a permanently charged quaternary ammonium compound, no inflection points corresponding to a pKa value will be observed.

-

Mandatory Visualizations

Signaling Pathway

Glycopyrronium bromide functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[10][11] It exhibits a higher affinity for M1 and M3 receptors compared to M2 receptors.[12][16] The blockade of M3 receptors in the smooth muscle of the airways leads to bronchodilation.

Experimental Workflow

A typical analytical workflow for the quality control and stability testing of Glycopyrronium Bromide involves High-Performance Liquid Chromatography (HPLC).

References

- 1. 氯化铑(III) 水合物 99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Catalyst Rhodium Trichloride | CAS 20765-98-4 | Heraeus Shop [shop.heraeus-precious-metals.com]

- 5. Glycopyrronium Bromide | CAS 51186-83-5 | LGC Standards [lgcstandards.com]

- 6. Glycopyrronium Bromide | CAS No- 51186-83-5 | Simson Pharma Limited [simsonpharma.com]

- 7. Glycopyrronium Bromide | 51186-83-5 [chemicalbook.com]

- 8. Glycopyrronium Bromide (CAS 596-51-0) - High Purity 98%, Best Price from Supplier in Mumbai [nacchemical.com]

- 9. Glycopyrrolate | C19H28BrNO3 | CID 11693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Glycopyrronium: Interactions, Mechanism of Action and ADME Profiles_Chemicalbook [chemicalbook.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. inke.es [inke.es]

- 16. taylorandfrancis.com [taylorandfrancis.com]

A Comprehensive Technical Guide to the Solubility of Rhodium Chloride Trihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of rhodium chloride trihydrate (RhCl₃·3H₂O) in various organic solvents. This information is critical for its application in chemical synthesis, catalysis, and the development of novel pharmaceutical agents where it often serves as a precursor. This document compiles available qualitative solubility data, outlines experimental protocols for solubility determination, and presents logical workflows through diagrams.

Core Concept: Solubility of Rhodium Chloride Trihydrate

Rhodium chloride trihydrate is a coordination complex with the formula [RhCl₃(H₂O)₃]. Its solubility is governed by the polarity of the solvent and the ability of the solvent molecules to displace the coordinated water and chloride ligands. As a polar inorganic compound, it generally exhibits greater solubility in polar solvents. The principle of "like dissolves like" is a fundamental concept in predicting its solubility behavior.

Figure 1: Conceptual diagram illustrating the "like dissolves like" principle for rhodium chloride trihydrate solubility.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Citations |

| Alcohols | ||||

| Methanol | CH₃OH | Polar Protic | Soluble | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2][3] |

| Ketones | ||||

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [2][4] |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Insoluble | [1][5] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | No data available | |

| Amides | ||||

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble (forms complexes) | [6] |

| Sulfoxides | ||||

| Dimethyl sulfoxide (B87167) (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble (forms complexes) | [7] |

| Nitriles | ||||

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble (forms complexes) | [6] |

| Halogenated Solvents | ||||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | No data available | |

| Chloroform | CHCl₃ | Polar Aprotic | No data available | |

| Hydrocarbons | ||||

| Hexane | C₆H₁₄ | Non-polar | Insoluble | [8] |

| Toluene | C₇H₈ | Non-polar | Insoluble |

Note: The term "soluble" indicates that the compound dissolves to a practically useful extent, but the exact concentration is not specified in the cited sources. The formation of complexes, as noted for solvents like DMF, DMSO, and acetonitrile, can significantly influence the apparent solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following is a generalizable protocol for determining the solubility of rhodium chloride trihydrate in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.

Materials and Equipment:

-

Rhodium chloride trihydrate

-

Organic solvent of interest

-

Analytical balance

-

Constant temperature bath or shaker

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of rhodium chloride trihydrate to a known volume or mass of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a constant temperature bath or a shaker with temperature control. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the mixture to settle. To separate the saturated solution from the excess solid, centrifugation is recommended.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pipette. To remove any remaining suspended particles, pass the extracted solution through a syringe filter.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature that will not decompose the rhodium chloride trihydrate.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved rhodium chloride trihydrate.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Figure 2: Workflow for the gravimetric determination of rhodium chloride trihydrate solubility.

Factors Influencing Solubility

Several factors can affect the solubility of rhodium chloride trihydrate in organic solvents:

-

Temperature: The effect of temperature on solubility is not well-documented for rhodium chloride trihydrate in organic solvents. For most solids, solubility increases with temperature, but this is not always the case.

-

Purity of Solute and Solvent: Impurities can significantly alter solubility. The presence of water in either the rhodium chloride trihydrate or the organic solvent can particularly influence the results.

-

Ligand Exchange: In coordinating solvents such as DMF, DMSO, and acetonitrile, the solvent molecules can displace the water or chloride ligands to form new complexes.[6] This chemical reaction can lead to a higher apparent solubility than in non-coordinating solvents of similar polarity.

Conclusion

Rhodium chloride trihydrate is a versatile precursor in chemistry, and understanding its solubility is key to its effective use. While precise quantitative data remains scarce, the qualitative understanding that it is soluble in polar organic solvents provides a strong basis for its application. For applications requiring precise concentrations, the experimental protocols outlined in this guide can be employed to determine its solubility in specific solvent systems. Researchers are encouraged to consider the factors influencing solubility to ensure reproducibility and accuracy in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. americanelements.com [americanelements.com]

- 4. Experienced supplier of 20765-98-4,RhCl3.3(H2O),Rhodium (III) chloride trihydrate [riyngroup.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. scribd.com [scribd.com]

- 7. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 8. Rhodium(III)_chloride [chemeurope.com]

Navigating the Complexity of Rhodium(III) Chloride Trihydrate in Aqueous Media: A Technical Guide

For Immediate Release

This technical guide offers an in-depth analysis of the water solubility and stability of Rhodium(III) chloride trihydrate (RhCl₃·3H₂O), a critical precursor in catalysis and drug development. Addressed to researchers, scientists, and pharmaceutical professionals, this document clarifies the compound's complex behavior in aqueous solutions, providing quantitative data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding.

Water Solubility of RhCl₃·3H₂O

Commercially available RhCl₃·3H₂O, often referred to as "soluble rhodium trichloride," is a dark red, crystalline solid.[1][2][3] Its solubility is a nuanced topic, fundamentally differing from its anhydrous counterpart, which is insoluble in water.[2][4] While generally cited as being soluble in water, alcohol, and alkaline solutions, its dissolution in water is not a simple physical process but a chemical transformation leading to a complex mixture of species.[1][5][6]

The term "solubility" in the context of RhCl₃·3H₂O is therefore intrinsically linked to the chemical speciation that occurs in solution. Standard quantitative solubility data (e.g., in g/100 mL) is not commonly reported because the solid does not simply dissolve into a single entity. Instead, it undergoes rapid aquation and hydrolysis, making a simple solubility limit difficult to define. The process is better understood by examining the stability and equilibrium of the various rhodium complexes that form.

Stability and Speciation in Aqueous Solutions

Upon dissolution in water, RhCl₃·3H₂O establishes a dynamic equilibrium involving the stepwise replacement of chloride (Cl⁻) ligands by water (H₂O) molecules, a process known as aquation.[7][8] This results in a solution containing multiple rhodium(III) aquo-chloro complexes. The composition of this mixture is not static and depends significantly on factors such as the age of the solution, chloride ion concentration, and pH.[2][8]

The primary species identified in aqueous solutions of rhodium(III) chloride include:

-

fac-[RhCl₃(H₂O)₃]

-

cis- and trans-[RhCl₂(H₂O)₄]⁺

-

[RhCl(H₂O)₅]²⁺

-

[Rh(H₂O)₆]³⁺

The relative distribution of these species dictates the color of the solution, which can range from a raspberry-red, characteristic of higher chloro-complexes, to a pale yellow for the hexaaquarhodium(III) ion.[2] This complex equilibrium underscores the importance of solution preparation and aging in applications where a specific rhodium species is desired for reactivity.

From a practical standpoint, the solid is deliquescent and hygroscopic, meaning it will absorb moisture from the air.[4] It should be stored in a cool, dry, and well-ventilated place away from direct sunlight.[5] Thermally, the trihydrate loses its water of crystallization and begins to decompose at temperatures above 100°C.[4][9]

Quantitative Characterization of Aqueous Species

Due to the complex speciation, quantitative analysis relies on spectroscopic techniques that can differentiate between the various complexes in solution. UV-Visible and ¹⁰³Rh Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

UV-Visible Spectroscopy

UV-Vis spectroscopy is highly effective for monitoring the distribution of rhodium species. Each aquo-chloro complex exhibits a unique absorption spectrum with distinct maxima (λmax). By analyzing the spectra of solutions with varying chloride concentrations, individual species can be identified.[10]

| Rhodium(III) Species | λmax 1 (nm) | λmax 2 (nm) |

| [RhCl₆]³⁻ | 518 | 414 |

| [RhCl₅(H₂O)]²⁻ | 495 | 392 |

| cis-[RhCl₄(H₂O)₂]⁻ | 470 | 372 |

| fac-[RhCl₃(H₂O)₃] | 445 | 355 |

| trans-[RhCl₂(H₂O)₄]⁺ | 428 | 330 |

| [RhCl(H₂O)₅]²⁺ | 400 | 315 |

| [Rh(H₂O)₆]³⁺ | 396 | 311 |

| Data compiled from various spectroscopic studies. Exact values may vary with experimental conditions. |

¹⁰³Rh NMR Spectroscopy

¹⁰³Rh NMR is a powerful, albeit technically challenging, technique for unambiguous species identification.[11] Rhodium-103 is a 100% abundant, spin-½ nucleus, but its low gyromagnetic ratio results in poor sensitivity, often requiring advanced methods like indirect detection or polarization transfer.[12][13] Each rhodium complex has a distinct chemical shift (δ), providing a "fingerprint" for its electronic environment.[11]

| Rhodium(III) Species | Approximate ¹⁰³Rh Chemical Shift (δ, ppm) |

| [RhCl₆]³⁻ | ~ -230 |

| [RhCl₅(H₂O)]²⁻ | ~ 450 |

| cis-[RhCl₄(H₂O)₂]⁻ | ~ 1150 |

| trans-[RhCl₄(H₂O)₂]⁻ | ~ 1250 |

| fac-[RhCl₃(H₂O)₃] | ~ 1800 |

| mer-[RhCl₃(H₂O)₃] | ~ 1900 |

| Chemical shifts are highly dependent on conditions and reference standards. Values are approximate for illustrative purposes. |

Experimental Protocols

Protocol for General Solubility Determination

This protocol provides a standardized approach to assess the solubility of a compound like RhCl₃·3H₂O, focusing on visual observation.

-

Preparation : Weigh a precise amount of RhCl₃·3H₂O (e.g., 10 mg) into a glass vial.

-

Solvent Addition : Add a calculated volume of solvent (e.g., deionized water) to achieve a target concentration (e.g., 20 mg/mL).

-

Mechanical Agitation : Vortex the mixture vigorously for 1-2 minutes. Visually inspect for dissolution. A clear solution with no visible particles indicates solubility.

-

Sonication : If the compound is not fully dissolved, place the vial in a water bath sonicator for up to 5 minutes. Inspect again.

-

Warming : If undissolved solid remains, warm the solution in a water bath at 37°C for up to one hour with occasional stirring. Inspect again.

-

Dilution : If the compound remains undissolved, decrease the concentration by a factor of 10 by adding more solvent and repeat steps 3-5.

-

Documentation : Record the highest concentration at which the compound fully dissolves under the specified conditions.

Protocol for UV-Vis Spectroscopic Analysis of Speciation

This protocol outlines the steps to characterize the rhodium(III) species in an aqueous solution.[10]

-

Stock Solution Preparation : Prepare a stock solution of RhCl₃·3H₂O in a known concentration of HCl (e.g., 12 M HCl) to ensure the initial presence of the [RhCl₆]³⁻ species. Also, prepare a series of HCl solutions of varying molarity.

-

Sample Series Preparation : Create a series of samples by diluting the rhodium stock solution with the different HCl solutions to achieve a constant rhodium concentration but varying chloride-to-rhodium molar ratios (R).[10] Allow solutions to equilibrate for a set time (e.g., 24 hours).[10]

-

Spectrophotometer Setup : Use a dual-beam UV-Vis spectrophotometer. Use a sample of ultra-pure water or the corresponding HCl solution without rhodium as the reference blank.[10]

-

Data Acquisition : Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 350–800 nm).[10]

-

Data Analysis : Analyze the collected spectra. Plot absorbance versus wavelength. Advanced techniques like Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR) can be applied to the dataset to deconvolve the spectra and determine the concentration profiles of the individual rhodium species present at each chloride concentration.[10]

Protocol for ¹⁰³Rh NMR Spectroscopic Analysis

This protocol provides a general framework for the characterization of rhodium species using NMR.

-

Sample Preparation : Prepare samples as described for UV-Vis analysis in high-quality NMR tubes. The use of a deuterated solvent (e.g., D₂O) may be necessary for locking, depending on the instrument.

-

Instrument Setup : Use a high-field NMR spectrometer equipped with a multinuclear probe. Tune the probe to the ¹⁰³Rh frequency.

-

Acquisition Parameters : Due to the low sensitivity and potentially long relaxation times (T₁) of ¹⁰³Rh, acquisition parameters must be optimized.[12]

-

Direct Detection : May require a large number of scans and a long relaxation delay.

-

Indirect Detection : Techniques like Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be used to detect ¹⁰³Rh via its coupling to more sensitive nuclei like ¹H.[12][14] Polarization transfer techniques (e.g., INEPT) can significantly enhance signal strength.[14]

-

-

Referencing : Chemical shifts should be referenced against a standard, such as the IUPAC-recommended saturated solution of Rh(acac)₃ in CDCl₃.[14]

-

Data Analysis : Process the acquired data to identify the chemical shifts corresponding to the different rhodium species in solution. The unique multiplet patterns caused by chlorine isotope effects (³⁵Cl/³⁷Cl) can serve as a definitive "fingerprint" for assigning specific [RhClₙ(H₂O)₆₋ₙ]³⁻ⁿ complexes.[11]

Conclusion

The dissolution of Rhodium(III) chloride trihydrate in water is a complex chemical process governed by the principles of coordination chemistry. Its "solubility" is inseparable from the dynamic aquation and hydrolysis equilibria that lead to a mixture of aquo-chloro rhodium(III) species. For professionals in research and drug development, understanding this speciation is paramount, as the reactivity and catalytic activity of the solution are determined by the specific rhodium complexes present. The application of advanced spectroscopic techniques like UV-Vis and ¹⁰³Rh NMR, guided by the protocols outlined herein, is essential for the accurate characterization and effective utilization of this versatile compound.

References

- 1. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]

- 2. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Rhodium(III) chloride hydrate, Rh 38.0-45.5% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Rhodium(III)_chloride [chemeurope.com]

- 8. Rhodium(III) chloride [dlab.epfl.ch]

- 9. Experienced supplier of 20765-98-4,RhCl3.3(H2O),Rhodium (III) chloride trihydrate [riyngroup.com]

- 10. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. arxiv.org [arxiv.org]

- 13. Advanced methodology for 103Rh NMR spectroscopy - ePrints Soton [eprints.soton.ac.uk]

- 14. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rhodium Chloride Trihydrate for Researchers and Drug Development Professionals

An Overview of a Versatile Catalyst Precursor

Rhodium (III) chloride trihydrate is an inorganic compound that serves as a pivotal starting material in the synthesis of a wide array of rhodium-based catalysts.[1][2] Its utility spans numerous applications in industrial and academic research, particularly in the realm of organic synthesis and drug development. This guide provides a comprehensive overview of its chemical and physical properties, highlights its significant applications, and presents a detailed experimental protocol for a common synthetic transformation.

Core Properties of Rhodium Chloride Trihydrate

Rhodium (III) chloride trihydrate is a hydrated crystalline solid, appearing as a red-brown to dark brown powder.[3] It is recognized for its solubility in water and various organic solvents, which facilitates its use in a range of reaction conditions.[1][3][4][5][6] The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | RhCl₃·3H₂O |

| Molecular Weight | 263.31 g/mol [7] |

| Appearance | Red-brown to dark brown crystalline powder[3] |

| Solubility | Soluble in water, hydrochloric acid, alcohol, and alkali solutions; insoluble in ether and aqua regia.[3][4][6] |

| Melting Point | Decomposes at 100 °C[3][8] |

| CAS Number | 20765-98-4[1] |

Applications in Research and Drug Development

The primary utility of rhodium chloride trihydrate lies in its role as a precursor for the synthesis of homogeneous and heterogeneous catalysts.[2] These catalysts are instrumental in a variety of chemical transformations that are fundamental to modern synthetic chemistry and pharmaceutical development.

Catalysis:

-

Hydrogenation: Rhodium-based catalysts derived from the trihydrate are highly effective for hydrogenation reactions, including the selective reduction of C=C double bonds in α,β-unsaturated carbonyl compounds. This is a crucial step in the synthesis of many pharmaceutical intermediates.

-

Hydroformylation: It is a precursor for catalysts used in hydroformylation (oxo process), a significant industrial process for the production of aldehydes from alkenes.

-

Acetic Acid Production: Rhodium catalysts play a key role in the Monsanto and Cativa processes for the industrial synthesis of acetic acid.[1]

-

C-H Activation: Organometallic rhodium complexes synthesized from the trihydrate are used as catalysts for C-H bond activation, a powerful tool for the direct functionalization of organic molecules.[9]

Synthesis of Organometallic Complexes:

Rhodium chloride trihydrate is the most common starting material for the synthesis of a vast number of organorhodium compounds.[10] These complexes are not only catalysts themselves but also serve as subjects of fundamental research into reaction mechanisms and bonding.

Drug Development:

In the context of drug development, the catalytic applications of rhodium chloride trihydrate are paramount.[11][12] The synthesis of complex chiral molecules, which are often the basis of new therapeutic agents, frequently relies on stereoselective reactions catalyzed by rhodium complexes. The ability to efficiently and selectively introduce new functional groups and create chiral centers is a cornerstone of modern medicinal chemistry.

Experimental Protocol: Synthesis of [Cp*RhCl₂]₂

A common and important application of rhodium chloride trihydrate is in the synthesis of the pentamethylcyclopentadienyl rhodium dichloride dimer, [Cp*RhCl₂]₂. This air-stable, dark red solid is a widely used reagent and catalyst precursor in organometallic chemistry.[9]

Materials:

-

Rhodium (III) chloride trihydrate (RhCl₃·3H₂O)

-

Pentamethylcyclopentadiene (Cp*H)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

Glass sinter funnel

Procedure:

-

In a 100-mL round-bottomed flask, combine rhodium (III) chloride trihydrate (2.0 g, 8.4 mmol), pentamethylcyclopentadiene (1.2 g, 8.8 mmol), and methanol (60 mL).[9]

-

Add a magnetic stirring bar to the flask and fit it with a reflux condenser.[9]

-

Gently reflux the mixture under a nitrogen atmosphere for 48 hours with continuous stirring.[9]

-

After the reaction period, allow the mixture to cool to room temperature. A dark red precipitate will have formed.[9]

-

Filter the precipitate using a glass sinter funnel.[9]

-

The filtrate is then concentrated to approximately 10 mL using a rotary evaporator, which will yield more red crystals.[9]

-

Combine the initial precipitate with the second crop of crystals and wash the solid with diethyl ether (3 x 10 mL).[9]

-

Air-dry the final product to obtain [Cp*RhCl₂]₂. The typical yield is around 95%.[9]

Visualizing the Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of the [Cp*RhCl₂]₂ dimer from rhodium chloride trihydrate.

Caption: Workflow for the synthesis of [Cp*RhCl₂]₂.

References

- 1. nanochemazone.com [nanochemazone.com]

- 2. Rhodium chloride hydrate: The versatile compound for various applications | SAFINA, a.s. [safina.eu]

- 3. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]

- 4. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]

- 5. Rhodium(III) chloride hydrate, Rh 38.0-45.5% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. Rhodium (III) chloride trihydrate | Cl3H6O3Rh | CID 159681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rh 38-40%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 9. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 10. Organorhodium chemistry - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

Navigating the Elusive Structure of Rhodium(III) Chloride Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodium(III) chloride trihydrate (RhCl₃(H₂O)₃) is a pivotal starting material in the synthesis of a vast array of rhodium-based catalysts and therapeutic agents. Despite its widespread commercial availability and utility, a definitive crystal structure of the trihydrate form, as determined by X-ray crystallography, remains conspicuously absent from the scientific literature.[1] This guide provides a comprehensive overview of the current state of knowledge, focusing on the well-characterized anhydrous form, RhCl₃, as a structural analogue. It details the experimental protocols for the synthesis and characterization of both species, summarizes the known quantitative data, and presents visual workflows to aid in experimental design and understanding.

The Structural Conundrum of Rhodium(III) Chloride Trihydrate

While commonly referred to as the trihydrate, the precise solid-state structure of RhCl₃(H₂O)₃ has not been crystallographically elucidated.[1] Its characterization has been hampered by its hygroscopic and complex nature in both solid and solution phases. In contrast, the anhydrous form, Rhodium(III) chloride (RhCl₃), has been successfully characterized by X-ray crystallography and serves as the primary reference for the structural understanding of rhodium trichloride (B1173362) compounds.

Crystal Structure of Anhydrous Rhodium(III) Chloride

Anhydrous Rhodium(III) chloride adopts a monoclinic crystal structure, analogous to that of YCl₃ and AlCl₃.[1] The rhodium centers are octahedrally coordinated, with the chloride ions acting as doubly bridging ligands.[1] This arrangement results in a polymeric layered structure.

Crystallographic Data

The crystallographic data for anhydrous Rhodium(III) chloride is summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C12/m1 (No. 12) |

| a | 0.603 nm |

| b | 1.03 nm |

| c | 0.595 nm |

| α | 90° |

| β | 109.2° |

| γ | 90° |

| V | 0.349 nm³ |

| Z | 4 |

| Coordination Geometry | Octahedral |

Experimental Protocols

Synthesis of Anhydrous Rhodium(III) Chloride

The preparation of anhydrous RhCl₃ typically involves the direct chlorination of rhodium metal at elevated temperatures.

Protocol:

-

Place rhodium sponge metal in a quartz tube furnace.

-

Heat the furnace to a temperature between 200–300 °C.[1]

-

Pass a stream of dry chlorine gas over the rhodium sponge.

-

The reaction yields a red-brown solid of anhydrous RhCl₃.

-

It is important to note that at temperatures above 800 °C, anhydrous RhCl₃ reverts to rhodium metal and chlorine gas.[1]

Synthesis of Rhodium(III) Chloride Trihydrate

The trihydrate is typically prepared from sodium hexachlororhodate(III) (Na₃RhCl₆), which is an intermediate in the purification of rhodium from other platinum group metals.

Protocol:

-

Prepare a solution of sodium hexachlororhodate(III).

-

Pass the solution through an ion exchange chromatography column to convert the trisodium (B8492382) salt to hexachlororhodic acid (H₃RhCl₆).[1]

-

Recrystallize the resulting acidic salt from water.

-

Careful evaporation of the solution yields the hydrated trichloride, often referred to as "soluble rhodium trichloride".[1]

Another method involves the acidulation of rhodium hydroxide (B78521).

Protocol:

-

Precipitate rhodium hydroxide from a rhodium-containing solution.

-

Wash the precipitate to remove impurities.

-

Dissolve the rhodium hydroxide in hydrochloric acid.

-

Evaporate the resulting solution to crystallize RhCl₃·3H₂O.

The following diagram illustrates a general workflow for the synthesis of Rhodium(III) Chloride Trihydrate.

Characterization by X-ray Crystallography (for Anhydrous RhCl₃)

Single crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound. While this has not been achieved for the trihydrate, the protocol for the anhydrous form would be as follows:

-

Crystal Growth: Grow single crystals of anhydrous RhCl₃ suitable for diffraction. This is a challenging step due to its low solubility and high melting point.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and their parameters are refined to best fit the experimental data.

Behavior in Aqueous Solution

Aqueous solutions of Rhodium(III) chloride trihydrate are known to contain a mixture of aquated rhodium species. The composition of these solutions changes over time and is dependent on the chloride ion concentration.[1] This speciation has been studied using ¹⁰³Rh NMR spectroscopy.[1]

The following diagram illustrates the equilibrium of different rhodium(III) aquo complexes in solution.

Conclusion

The definitive crystal structure of Rhodium(III) chloride trihydrate remains an open question in inorganic chemistry. This guide has provided a thorough examination of the available structural data, focusing on the well-characterized anhydrous form as a proxy. The detailed experimental protocols for synthesis and the visualization of key processes are intended to equip researchers with the necessary information to effectively utilize this important rhodium compound in their work. Future research efforts aimed at elucidating the true solid-state structure of the trihydrate will be invaluable to the scientific community.

References

A Technical Guide to Commercial Grades and Purity of Rhodium Chloride Trihydrate for Researchers and Drug Development Professionals

Introduction: Rhodium (III) chloride trihydrate (RhCl₃·3H₂O), a key precursor in the synthesis of rhodium-based catalysts and novel therapeutic agents, is available in various commercial grades. For researchers, scientists, and drug development professionals, a thorough understanding of the purity levels, impurity profiles, and analytical methodologies for this compound is critical to ensure the reproducibility and success of experimental work. This technical guide provides an in-depth overview of the commercial specifications of rhodium chloride trihydrate, detailed analytical protocols for purity determination, and insights into its application in modulating biological signaling pathways.

Commercial Grades and Specifications

The commercial grades of rhodium chloride trihydrate are primarily defined by their rhodium content and the level of trace metal impurities. Suppliers typically categorize their products based on purity, often expressed as a percentage of rhodium content or on a "trace metals basis," which indicates the total concentration of metallic impurities.

Data Presentation: Commercial Grades and Purity Levels

The following tables summarize the typical commercial grades and impurity profiles for rhodium chloride trihydrate, compiled from various supplier specifications.

| Grade | Typical Rhodium Content (%) | Purity (Trace Metals Basis) | Typical Applications |

| Technical Grade | 36-40% | 98-99% | General synthesis, electroplating |

| Catalyst Grade | 38-42% | 99.5-99.9% | Homogeneous and heterogeneous catalysis |

| High Purity | 40-43% | 99.9% - 99.995% | Advanced materials synthesis, pharmaceutical precursors, research and development |

Table 1: Commercial Grades of Rhodium Chloride Trihydrate. This table outlines the common commercial grades, their typical rhodium content, overall purity, and primary areas of application.

| Impurity | Typical Concentration (ppm) in High Purity Grade |

| Platinum (Pt) | < 50 |

| Palladium (Pd) | < 20 |

| Iridium (Ir) | < 100 |

| Ruthenium (Ru) | < 20 |

| Gold (Au) | < 10 |

| Silver (Ag) | < 10 |

| Iron (Fe) | < 50 |

| Copper (Cu) | < 20 |

| Nickel (Ni) | < 20 |

| Lead (Pb) | < 10 |

| Silicon (Si) | < 50 |

Table 2: Typical Impurity Profile for High Purity Rhodium Chloride Trihydrate. This table lists common metallic impurities and their typical maximum concentrations in high-purity grades of the compound. These values are representative and can vary between suppliers.

Experimental Protocols for Purity Determination

Accurate determination of the purity of rhodium chloride trihydrate is essential for quality control and for ensuring the validity of research outcomes. The following are detailed methodologies for two common analytical techniques.

Determination of Rhodium Content by Gravimetric Analysis

This method relies on the precipitation of rhodium from a solution, followed by reduction to the metallic form, which is then weighed.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.5 g of rhodium chloride trihydrate and dissolve it in 100 mL of deionized water.

-

Precipitation: Heat the solution to 80°C and add a 10% solution of sodium borohydride (B1222165) dropwise with constant stirring until a black precipitate of rhodium metal is completely formed.

-

Digestion: Continue to heat the solution at 80°C for 30 minutes to allow the precipitate to digest and coagulate.

-

Filtration: Filter the hot solution through a pre-weighed, ashless filter paper (e.g., Whatman 42). Wash the precipitate several times with hot deionized water to remove any soluble impurities.

-

Drying and Ignition: Transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Carefully dry the crucible and its contents in an oven at 110°C. Once dry, transfer the crucible to a muffle furnace and gradually increase the temperature to 800°C for 2 hours to incinerate the filter paper and reduce any rhodium oxides to the metal.

-

Cooling and Weighing: Cool the crucible in a desiccator to room temperature and weigh it accurately. Repeat the ignition and weighing steps until a constant weight is achieved.

-

Calculation: The percentage of rhodium is calculated using the following formula:

% Rhodium = (Weight of Rhodium Metal / Initial Weight of Sample) x 100

Determination of Trace Metal Impurities by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of trace and ultra-trace element concentrations.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.1 g of rhodium chloride trihydrate and dissolve it in 10 mL of 2% (v/v) nitric acid. Dilute the solution to 100 mL with deionized water in a volumetric flask. A further dilution may be necessary to bring the concentrations of the analytes within the linear dynamic range of the instrument.

-

Instrument Calibration: Prepare a series of multi-element calibration standards from certified stock solutions in a matrix matching the sample solution (2% nitric acid).

-

Analysis: Aspirate the prepared sample solution into the ICP-MS. The sample is nebulized, and the resulting aerosol is transported to the argon plasma, where it is desolvated, atomized, and ionized. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Data Acquisition and Processing: The detector measures the ion intensity for each mass, which is proportional to the concentration of the element in the sample. The concentrations of the impurity elements are determined by comparing their signal intensities to the calibration curve.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Quality Control Analysis

The following diagram illustrates a typical workflow for the quality control analysis of incoming rhodium chloride trihydrate in a research or manufacturing setting.

Rhodium Complexes in Anticancer Signaling Pathways

Rhodium complexes are being investigated as potential anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation and metastasis. One of the proposed mechanisms involves the modulation of key signaling pathways. The diagram below illustrates a simplified representation of how a rhodium(III) complex might interfere with cancer cell signaling.

This guide provides a foundational understanding of the commercial and technical aspects of rhodium chloride trihydrate for professionals in research and drug development. A clear comprehension of purity, analytical methods, and biological activity is paramount for the successful application of this versatile compound.

In-Depth Technical Guide: Handling and Storage of Rhodium Chloride, Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling, storage, and safety protocols for Rhodium chloride, trihydrate (RhCl₃·3H₂O). It includes detailed information on its physicochemical properties, reactivity, and potential hazards, supplemented with experimental methodologies and logical workflows to ensure safe and effective use in a laboratory setting.

Physicochemical Properties

This compound is a red-brown crystalline solid.[1][2] It is known for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3][4] Key quantitative data regarding its properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | RhCl₃·3H₂O | [3][5] |

| Molecular Weight | 263.31 g/mol | [4] |

| Appearance | Red-brown crystalline powder | [1][2][3] |

| Solubility | Soluble in water, alcohol, acetone, and alkali solutions.[2][3][6] Insoluble in ether and aqua regia.[2][3] | [2][3][6] |

| Decomposition Temperature | Decomposes at 100 °C, losing water of crystallization.[2][3] | [2][3] |

| Hygroscopicity | Hygroscopic | [3][4] |

Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is crucial to minimize exposure and ensure laboratory safety. The following guidelines should be strictly adhered to.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[1]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against dust particles and potential splashes.[1][5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[1][5]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH/MSHA-approved respirator is necessary.[1][5]

The logical workflow for handling this compound is illustrated in the diagram below.

Storage Guidelines

Proper storage is essential to maintain the integrity and stability of this compound.

-

Container: Store in a tightly closed, original container.[1][5] The use of a corrosive-resistant container, such as polypropylene, is recommended.[5]

-

Environment: The storage area should be cool, dry, and well-ventilated.[1][7] A recommended storage temperature is between 15–25 °C.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.[5][8]

-

Security: Due to its hazardous nature, it is advisable to store it in a locked-up location.[5]

Stability and Reactivity

This compound is stable under normal conditions.[5] However, it exhibits reactivity with a variety of substances.

-

Thermal Decomposition: Upon heating to 100 °C, it loses its water of hydration.[2][3] At temperatures above 800 °C, the anhydrous form decomposes to rhodium metal and chlorine.[9]

-